![molecular formula C6H6O6 B8641590 (3R,3aR,6S,6aR)-3,6-dihydroxy-3,3a,6,6a-tetrahydrofuro[3,2-b]furan-2,5-dione](/img/structure/B8641590.png)
(3R,3aR,6S,6aR)-3,6-dihydroxy-3,3a,6,6a-tetrahydrofuro[3,2-b]furan-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,3aR,6S,6aR)-3,6-dihydroxy-3,3a,6,6a-tetrahydrofuro[3,2-b]furan-2,5-dione is a chemical compound derived from D-glucaric acid. It is a white crystalline solid that is soluble in water and other polar solvents. This compound is known for its stability and biodegradability, making it an important reagent in various chemical processes .
準備方法
Synthetic Routes and Reaction Conditions: (3R,3aR,6S,6aR)-3,6-dihydroxy-3,3a,6,6a-tetrahydrofuro[3,2-b]furan-2,5-dione can be synthesized through the cyclization of D-glucaric acid. One common method involves dissolving D-glucaric acid in an alcohol solvent, adding an acid catalyst, and heating the mixture for a specific period . Another method uses potassium gluconate as the organic acid, which is then treated with an organic acid or a salt thereof to obtain high-purity D-glucaric acid 1,4:6,3-dilactone .
Industrial Production Methods: Industrial production of D-glucaric acid 1,4:6,3-dilactone often involves the use of calcium D-gluconate as a raw material. The calcium ions are separated from an aqueous solution of calcium D-gluconate using an ion exchange resin, followed by distillation with a solvent such as methyl isobutyl ketone . This method, however, can be costly due to the complex processes involved.
化学反応の分析
Types of Reactions: (3R,3aR,6S,6aR)-3,6-dihydroxy-3,3a,6,6a-tetrahydrofuro[3,2-b]furan-2,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This reaction typically involves the use of strong oxidizing agents such as nitric acid.
Reduction: Reducing agents like sodium borohydride can be used to convert D-glucaric acid 1,4:6,3-dilactone into its reduced forms.
Substitution: Acid catalysts are often used to facilitate substitution reactions.
Major Products: The major products formed from these reactions include various lactones and acids, depending on the specific reaction conditions and reagents used .
科学的研究の応用
(3R,3aR,6S,6aR)-3,6-dihydroxy-3,3a,6,6a-tetrahydrofuro[3,2-b]furan-2,5-dione has a wide range of applications in scientific research:
作用機序
The mechanism of action of (3R,3aR,6S,6aR)-3,6-dihydroxy-3,3a,6,6a-tetrahydrofuro[3,2-b]furan-2,5-dione involves its interaction with specific enzymes and molecular pathways. One key enzyme is D-glucuronolactone dehydrogenase, which oxidizes the lactone of D-glucuronic acid to D-glucaric acid 1,4:6,3-dilactone . This compound also acts as a potent inhibitor of beta-glucuronidase, thereby affecting the metabolism of glucuronic acid .
類似化合物との比較
- D-Glucaric acid 1,4-lactone
- D-Saccharic acid 1,4-lactone
- D-Glucaric acid di-g-lactone diacetate
Comparison: (3R,3aR,6S,6aR)-3,6-dihydroxy-3,3a,6,6a-tetrahydrofuro[3,2-b]furan-2,5-dione is unique due to its specific lactone structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. For instance, while D-Glucaric acid 1,4-lactone and D-Saccharic acid 1,4-lactone share similar lactone structures, their reactivity and applications can differ significantly .
特性
分子式 |
C6H6O6 |
|---|---|
分子量 |
174.11 g/mol |
IUPAC名 |
(3R,3aR,6S,6aR)-3,6-dihydroxy-3,3a,6,6a-tetrahydrofuro[3,2-b]furan-2,5-dione |
InChI |
InChI=1S/C6H6O6/c7-1-3-4(12-5(1)9)2(8)6(10)11-3/h1-4,7-8H/t1-,2+,3-,4-/m1/s1 |
InChIキー |
QRFNDAVXJCGLFB-GJPGBQJBSA-N |
異性体SMILES |
[C@@H]12[C@@H]([C@@H](C(=O)O1)O)OC(=O)[C@@H]2O |
正規SMILES |
C12C(C(C(=O)O1)O)OC(=O)C2O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


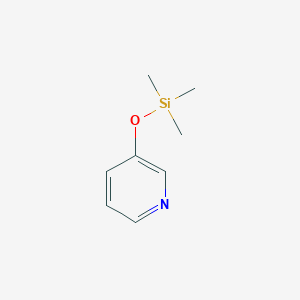
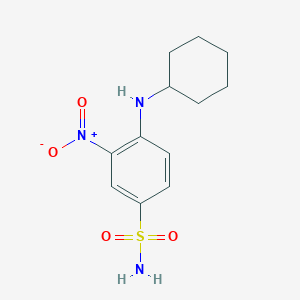
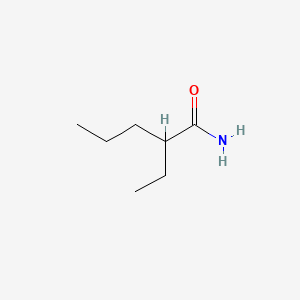
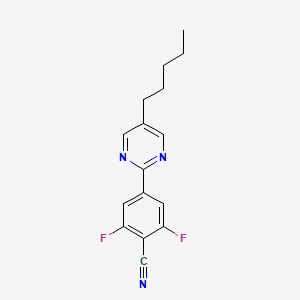
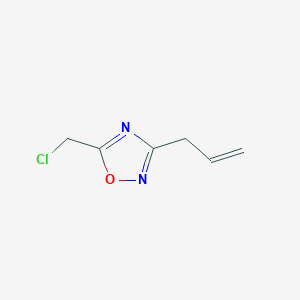
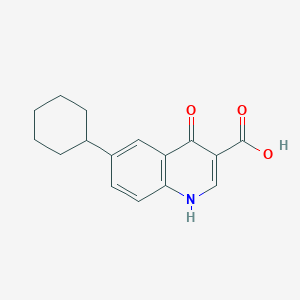
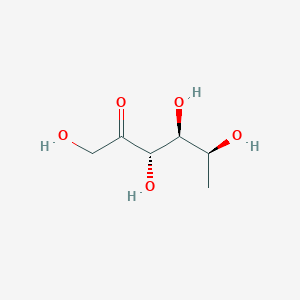
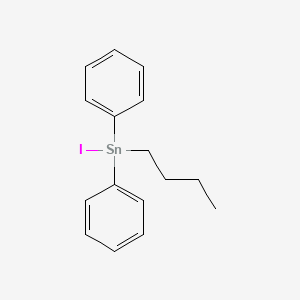
![4-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B8641576.png)
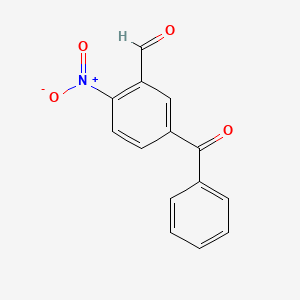
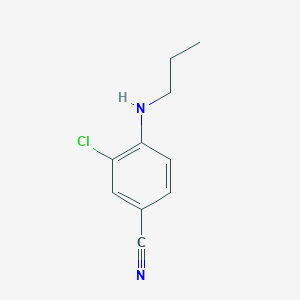
![[5-(1-Methoxycarbonylcyclopropyl)pyridin-3-yl]boronic acid](/img/structure/B8641592.png)
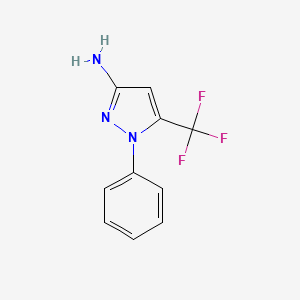
![3,3-Dimethyl-1,5-dioxa-spiro[5,5]undecan-8-one](/img/structure/B8641597.png)
